molecular formula C12H16O4 B1504230 5-Isopropyl-2,4-dimethoxybenzoic acid CAS No. 888216-48-6

5-Isopropyl-2,4-dimethoxybenzoic acid

Cat. No. B1504230
CAS RN: 888216-48-6
M. Wt: 224.25 g/mol
InChI Key: HBZUUAZIRUJIBP-UHFFFAOYSA-N
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Description

5-Isopropyl-2,4-dimethoxybenzoic acid is a chemical compound with the molecular formula C12H16O4 and a molecular weight of 224.25 g/mol . It is offered by Synblock for R&D chemical use .


Synthesis Analysis

The synthesis of a similar compound, 4-isopropyl-3,5-dimethoxybenzoic acid, involves the conversion of methyl 3,5-dimethoxybenzoate into 3,5-dimethoxybenzoic acid under the combined action of a sulfuric acid solution with a relatively low concentration and chlorosulfonic acid. This is followed by a Friedel-Crafts alkylation reaction between the 3,5-dimethoxybenzoic acid and isopropanol to obtain the final product .

Scientific Research Applications

Solubility and Solvent Interaction

  • Solubility Dynamics : The solubility of compounds similar to 5-Isopropyl-2,4-dimethoxybenzoic acid in various organic solvents, including isopropanol and ethyl acetate, has been studied. These studies are vital for understanding how temperature affects solubility, which is crucial for industrial applications like drug formulation and chemical synthesis (Tian et al., 2015).

Chemical Synthesis and Derivatives

  • Synthesis of Analogues : Research on derivatives of dimethoxybenzoic acid, such as the synthesis of sesamol derivatives, contributes to the development of new chemical entities with potential applications in various fields, including pharmaceuticals (Fukui et al., 1969).
  • Preparation of Nanoparticles : The reaction involving isocyanides and iminium ions derived from dimethoxybenzoic acid, in the presence of silica nanoparticles, demonstrates the potential for innovative catalyst designs in organic synthesis (Ramazani et al., 2011).

Antifungal and Antifeedant Properties

  • Antifungal Applications : Certain dimethoxybenzoic acids have shown significant antifungal properties, highlighting their potential as bioactive compounds in agriculture or pharmaceuticals (Lattanzio et al., 1996).
  • Antifeedant Activity : Research has indicated that derivatives of dimethoxybenzoic acid, like methyl and isopropyl dimethoxybenzoate, possess high antifeedant indices, making them potential candidates for agricultural applications to protect crops from pests (Unelius et al., 2006).

Structural and Molecular Insights

  • Molecular Structure Analysis : Studies on the molecular structure of dimethoxybenzoic acids provide insights into intramolecular interactions, such as hydrogen bonding, which are essential for understanding their chemical behavior and potential applications (Barich et al., 2004).

Industrial Applications

  • Use in Material Science : The use of dimethoxybenzoic acid derivatives in the synthesis of polyamides with ether and isopropylidene links offers insights into the development of new materials with specific mechanical and thermal properties (Hsiao & Yu, 1996).
  • Corrosion Inhibition : Thiazole derivatives containing dimethoxybenzoic acid groups have shown potential as effective copper corrosion inhibitors, important for industrial applications (Vastag et al., 2001).

Safety And Hazards

The safety data sheet for a similar compound, 4-Isopropylbenzoic acid, indicates that it may cause skin and eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,4-dimethoxy-5-propan-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-7(2)8-5-9(12(13)14)11(16-4)6-10(8)15-3/h5-7H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZUUAZIRUJIBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1OC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696949
Record name 2,4-Dimethoxy-5-(propan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isopropyl-2,4-dimethoxybenzoic acid

CAS RN

888216-48-6
Record name 2,4-Dimethoxy-5-(propan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Isopropyl-2,4-dimethoxy-benzoic acid methyl ester (5.5 g, 23.1 mmol) and NaOH (1.38 g, 34.6 mmol) in THF (46 ml) and water (46 ml) was warmed to 50° C. overnight. The reaction was cooled and diluted with water and EtOAc. The aqueous layer was neutralised with HCl (1N, aq.). The product was extracted with EtOAc (×3) and the combined organic layers were washed with brine and dried over MgSO4. The product was filtered and evaporated to dryness to yield 5-isopropyl-2,4-dimethoxy-benzoic acid as a pale peach solid (4.7 g). 1H NMR (DMSO-d6) 12.1 (1H, br s), 7.62 (1H, s), 6.71 (1H, s), 3.95 (3H, s), 3.91 (3H, s), 3.19 (1H, sept), 1.18 (6H, d). MS: [M+H]+ 225.
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5.5 g
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1.38 g
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46 mL
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46 mL
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Synthesis routes and methods II

Procedure details

Aqueous potassium hydroxide (50% w/v, 0.2 ml) was added to a suspension of methyl 5-isopropyl-2,4-dimethoxybenzoate (330 mg, 1.39 mmol) in methanol (5 ml) and water (2 ml) and the mixture was stirred and held at reflux for 3 hours. Upon cooling to room temperature the organic solvent was removed in vacuo and the residue acidified by the addition of 2M hydrochloric acid (10 ml). The organic material was extracted with ethyl acetate (2×30 ml) and the combined organic extracts were evaporated in vacuo to afford 5-isopropyl-2,4-dimethoxybenzoic acid (305 mg, 98%) as an off-white solid. 1H NMR (DMSO-d6) 12.07 (1H, br s), 7.57 (1H, s), 6.64 (1H, s), 3.90 (3H, s), 3.85 (3H, s), 3.13 (1H, m), 1.14 (6H, d). MS: [M+H]+ 225.
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0.2 mL
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330 mg
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5 mL
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2 mL
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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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